N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-fluoro-3-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the sulfonamide group can be reduced to amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce aldehydes, acids, or amines .
Scientific Research Applications
N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorine and methoxy groups can modulate the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-3-methoxyphenyl)methanesulfonamide: Similar structure but with an amino group instead of a fluorine atom.
N-(4-Fluorophenyl)methanesulfonamide: Lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness
N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical properties.
Properties
Molecular Formula |
C8H10FNO3S |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-(4-fluoro-3-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10FNO3S/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12/h3-5,10H,1-2H3 |
InChI Key |
ASWNVVCYWHRGAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)F |
Origin of Product |
United States |
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